molecular formula C24H19N7O B2425885 (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 843625-24-1

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2425885
CAS No.: 843625-24-1
M. Wt: 421.464
InChI Key: UOJQAGZRWAWCAL-MZJWZYIUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with a unique structure that includes a pyrroloquinoxaline core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrroloquinoxaline core, followed by the introduction of the pyridin-4-ylmethylene and m-tolyl groups. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt bacterial cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-amino-1-((pyridin-4-ylmethylene)amino)-N-(m-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific structural features and the combination of functional groups, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-N-(3-methylphenyl)-1-[(E)-pyridin-4-ylmethylideneamino]pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N7O/c1-15-5-4-6-17(13-15)28-24(32)20-21-23(30-19-8-3-2-7-18(19)29-21)31(22(20)25)27-14-16-9-11-26-12-10-16/h2-14H,25H2,1H3,(H,28,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJQAGZRWAWCAL-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=NC=C5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.